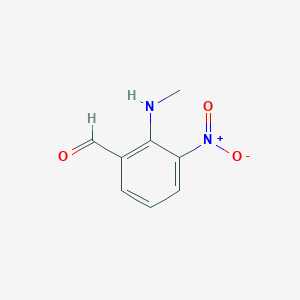
2-Ethylazocane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylazocane hydrochloride is a chemical compound that belongs to the class of azocanes, which are eight-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylazocane hydrochloride typically involves the preparation of 2-ethylaniline, which is then converted into the desired azocane structure. One common method starts with the diazotization of 2-ethylaniline using hydrochloric acid and sodium nitrite at low temperatures. The resulting diazonium salt is then reduced with sodium sulfite and concentrated sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Ethylazocane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the azocane ring is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like hydroxylamine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azocane derivatives.
科学的研究の応用
2-Ethylazocane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-Ethylazocane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Ethylazocane hydrochloride include other azocane derivatives and nitrogen-containing heterocycles such as piperidines and imidazoles .
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it an important subject of study in chemistry, biology, and medicine
特性
分子式 |
C9H20ClN |
|---|---|
分子量 |
177.71 g/mol |
IUPAC名 |
2-ethylazocane;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-9-7-5-3-4-6-8-10-9;/h9-10H,2-8H2,1H3;1H |
InChIキー |
TUGLWGZAMFRUNF-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCCCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)


